

Spectral Analysis of 3'-Bromo-4'-fluoropropiophenone: A Technical Overview

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Compound of Interest

Compound Name: 3'-Bromo-4'-fluoropropiophenone

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectral characteristics of the chemical compound **3'-Bromo-4'-fluoropropiophenone**. Due to the limited availability of specific experimental spectral data for this compound in publicly accessible databases, this document provides its known physical properties. To offer valuable comparative insights, this guide also presents spectral data for the closely related compound, 3'-Bromopropiophenone. The methodologies outlined herein represent standard protocols for the spectroscopic analysis of organic compounds and can be adapted for the analysis of **3'-Bromo-4'-fluoropropiophenone**.

Compound Identification

Compound Name: **3'-Bromo-4'-fluoropropiophenone** CAS Number: 202865-82-5
Molecular Formula: C₉H₈BrFO Molecular Weight: 231.06 g/mol

Physical and Chemical Properties

Property	Value
Molecular Weight	231.06 g/mol
Appearance	White crystalline powder
Melting Point	60-64 °C

Spectral Data (Analog Compound Analysis)

Specific experimental NMR, IR, and MS spectral data for **3'-Bromo-4'-fluoropropiophenone** are not readily available. However, the spectral data for the analogous compound **3'-Bromopropiophenone** (CAS: 19829-31-3) is presented below to provide an estimation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3'-Bromopropiophenone

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.09	s	1H	Ar-H
7.89	d	1H	Ar-H
7.67	d	1H	Ar-H
7.34	t	1H	Ar-H
2.98	q	2H	-CH ₂ -
1.22	t	3H	-CH ₃

Note: The presence of the fluorine atom in **3'-Bromo-4'-fluoropropiophenone** would introduce additional complexity to the aromatic region of the ¹H and ¹³C NMR spectra due to H-F and C-F coupling.

Infrared (IR) Spectroscopy of 3'-Bromopropiophenone

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1680	Strong	C=O (Ketone) stretching
~1590, 1470	Medium-Strong	C=C (Aromatic) stretching
~1220	Medium	C-C-C stretching
~800-600	Strong	C-Br stretching, C-H bending (aromatic)

Mass Spectrometry (MS) of 3'-Bromopropiophenone

m/z	Relative Intensity (%)	Assignment
212/214	~18	[M] ⁺ (Molecular ion peak, bromine isotope pattern)
183/185	100/97	[M-C ₂ H ₅] ⁺ (Loss of ethyl group)
155/157	~36	[M-C ₂ H ₅ CO] ⁺ (Loss of propionyl group)
75	~21	[C ₆ H ₃] ⁺ fragment

Note: For **3'-Bromo-4'-fluoropropiophenone**, the molecular ion peak would be expected at m/z 230/232.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectral data for an organic compound like **3'-Bromo-4'-fluoropropiophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

- ^1H NMR Acquisition:
 - Acquire a one-pulse proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-5 seconds, 16-64 scans.
 - Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-10 seconds, 1024 or more scans.
 - Processing is similar to ^1H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.

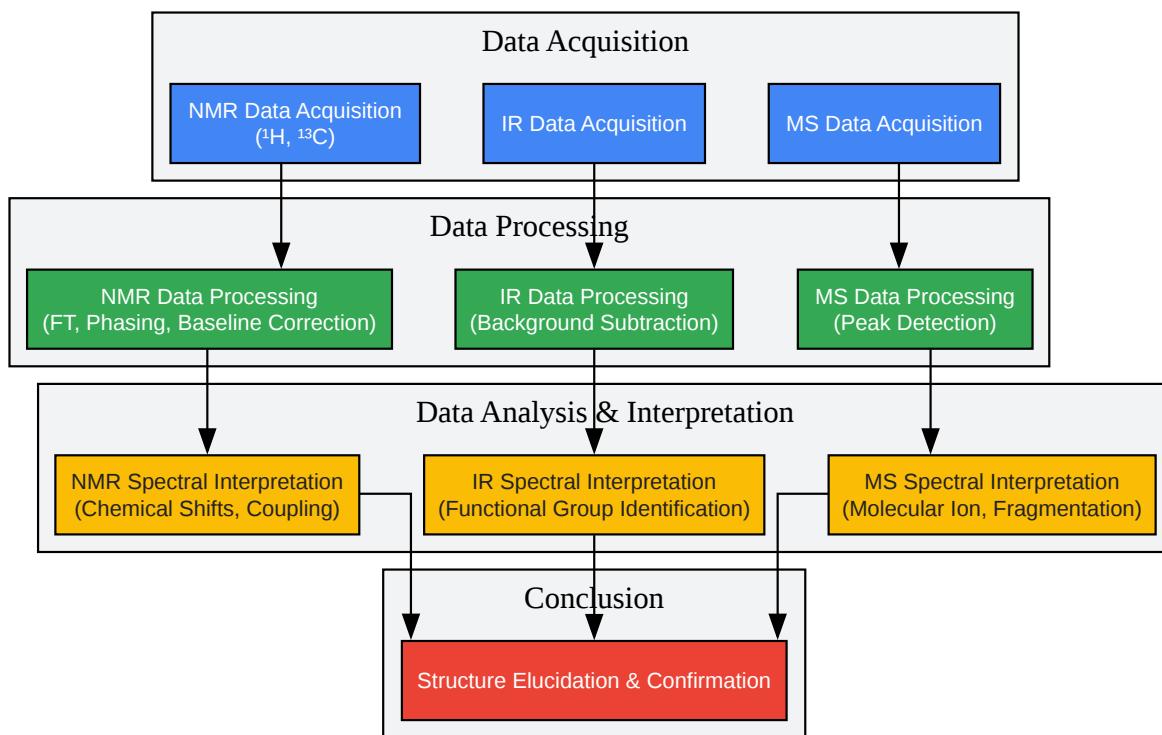
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., direct infusion or coupled with a gas or liquid chromatograph).
- Ionization: Utilize an electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
- Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular weight and fragmentation pattern, which aids in structure elucidation.

Workflow for Spectral Data Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound.

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Caption: Workflow for chemical structure elucidation using spectral data.

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